(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol
Description
(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol: is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a piperidine ring substituted with a 3,5-difluorobenzyl group and a methanol group
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-12-4-11(5-13(15)6-12)8-16-3-1-2-10(7-16)9-17/h4-6,10,17H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRULOXCALNZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC(=C2)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzyl chloride and piperidine.
Reaction Conditions: The reaction between 3,5-difluorobenzyl chloride and piperidine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature.
Formation of Intermediate: The reaction results in the formation of an intermediate, which is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol.
Chemical Reactions Analysis
(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders . Piperidine derivatives are known for their diverse biological activities, often acting as modulators of neurotransmitter systems. The presence of the difluorobenzyl group may enhance interactions with various molecular targets, potentially leading to improved therapeutic efficacy .
Case Study: Neuropharmacology
Research has shown that piperidine derivatives can exhibit significant effects on neurotransmitter systems. For instance, modifications in the piperidine ring can alter receptor binding affinity and selectivity, impacting the development of treatments for conditions such as depression and anxiety.
Biological Studies
The compound is utilized in biological studies to investigate its effects on various biological pathways and molecular targets. Its structure allows researchers to explore structure-activity relationships (SAR) that can guide the development of new therapeutic agents.
Case Study: Anticancer Activity
Studies have indicated that certain piperidine derivatives demonstrate anticancer properties by inhibiting specific cancer cell lines. The incorporation of fluorine atoms has been shown to influence lipophilicity and receptor binding affinity, which are crucial for biological effectiveness .
Chemical Synthesis
(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol acts as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form ketones or aldehydes using agents like potassium permanganate. |
| Reduction | Reduction can yield alcohols or amines using sodium borohydride or lithium aluminum hydride. |
| Substitution | Nucleophilic substitution reactions can replace fluorine atoms with other nucleophiles. |
| Hydrolysis | Hydrolysis under acidic or basic conditions yields corresponding carboxylic acids or alcohols. |
Industrial Applications
The compound finds uses in the production of specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for applications requiring specific reactivity or stability.
Case Study: Specialty Chemicals
In industrial settings, (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol is utilized in synthesizing specialty chemicals that require precise control over their chemical properties for applications ranging from pharmaceuticals to agrochemicals .
Mechanism of Action
The mechanism of action of (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol can be compared with other similar compounds such as:
(1-(3,5-Difluorobenzyl)piperidin-4-yl)methanol: This compound has a similar structure but differs in the position of the methanol group on the piperidine ring.
(1-(3,5-Difluorobenzyl)piperidin-2-yl)methanol: Another similar compound with the methanol group at a different position on the piperidine ring.
(1-(3,5-Difluorobenzyl)piperidin-3-yl)ethanol: This compound has an ethanol group instead of a methanol group, leading to different chemical properties and reactivity.
The uniqueness of (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol lies in its specific substitution pattern and the presence of the methanol group, which imparts distinct chemical and biological properties.
Biological Activity
(1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol is a piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a 3,5-difluorobenzyl group and a methanol moiety, which contributes to its unique pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Piperidine derivatives are known for their diverse biological activities, often acting as modulators of neurotransmitter systems. The presence of the difluorobenzyl group in this compound may enhance its interaction with various molecular targets, potentially leading to improved efficacy in therapeutic applications.
1. Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 10.0 | Apoptosis induction |
| Compound B | FaDu (hypopharyngeal cancer) | 5.0 | Cytotoxicity through mitochondrial pathway |
These findings suggest that (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol could serve as a lead compound for developing new anticancer agents .
2. Neurological Effects
The compound is also being investigated for its potential effects on neurological disorders. Its structure allows it to interact with neurotransmitter receptors, which may lead to therapeutic benefits in conditions such as depression and anxiety.
- Case Study : In a study examining the effects of piperidine derivatives on serotonin receptors, (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol demonstrated significant binding affinity, indicating its potential as an antidepressant .
3. Antimicrobial Activity
Preliminary research indicates that piperidine derivatives can exhibit antimicrobial properties. The compound's structure may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
| Test Organism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibition | 32 µg/mL |
| Escherichia coli | Inhibition | 64 µg/mL |
These results highlight the potential of (1-(3,5-Difluorobenzyl)piperidin-3-yl)methanol in developing new antimicrobial agents .
Research Findings
A variety of studies have focused on synthesizing and characterizing similar piperidine derivatives to understand their biological activity better. Notably:
- Synthesis and Characterization : Research has shown that modifications to the piperidine ring can significantly alter the biological activity of derivatives. For instance, adding different substituents can enhance anticancer potency or selectivity for specific receptors .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of halogen atoms like fluorine can influence the compound's lipophilicity and receptor binding affinity, which are crucial for its biological effectiveness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
